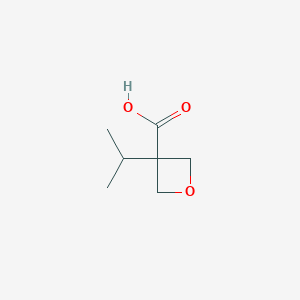

3-(Propan-2-yl)oxetane-3-carboxylic acid

Beschreibung

BenchChem offers high-quality 3-(Propan-2-yl)oxetane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Propan-2-yl)oxetane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-propan-2-yloxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(6(8)9)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZZNVDAVOQZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(COC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554642 | |

| Record name | 3-(Propan-2-yl)oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-39-4 | |

| Record name | 3-(Propan-2-yl)oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Preparation of 3-Isopropyl-3-hydroxymethyloxetane

Introduction & Strategic Rationale

In modern medicinal chemistry and agrochemical development, oxetanes have emerged as highly privileged, strained four-membered oxygen heterocycles. They are frequently deployed as robust bioisosteres for gem-dimethyl groups and carbonyl moieties to modulate physicochemical properties—specifically by increasing aqueous solubility, lowering lipophilicity (logP), and enhancing metabolic stability against cytochrome P450 oxidation [[1]]().

The specific precursor 3-isopropyl-3-hydroxymethyloxetane (also known as 3-isopropyl-3-oxetanemethanol) is a highly valuable synthetic building block. It is utilized in the synthesis of complex active pharmaceutical ingredients (APIs), advanced pesticidal trioxabicyclooctanes , and serves as a direct intermediate for generating 3-isopropyloxetane-3-carboxylic acids via catalytic oxidation .

This whitepaper details the authoritative, three-stage synthetic workflow for producing 3-isopropyl-3-hydroxymethyloxetane. The methodology avoids highly toxic reagents (e.g., phosgene) and relies on the foundational pyrolysis chemistry developed by D. B. Pattison, optimized here for modern scale-up environments [[2]]().

Synthetic Workflow & Pathway Visualization

The synthesis is executed in three distinct, self-validating stages:

-

Tollens Condensation : Construction of the triol backbone from isovaleraldehyde.

-

Transesterification : Formation of a cyclic carbonate intermediate.

-

Catalytic Pyrolysis : Decarboxylation and ring closure to form the oxetane.

Caption: Three-stage synthetic pathway for 3-isopropyl-3-hydroxymethyloxetane from isovaleraldehyde.

Detailed Experimental Protocols & Mechanistic Causality

As a self-validating system, each protocol below includes specific In-Process Controls (IPCs) to ensure the chemical logic of the step has been fulfilled before proceeding.

Stage 1: Tollens Condensation (Triol Synthesis)

Objective : Synthesize 2-isopropyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolisobutane).

-

Mechanistic Causality : This step utilizes a double aldol condensation followed by a crossed-Cannizzaro reaction. Isovaleraldehyde (3-methylbutanal) possesses two alpha-protons. Formaldehyde acts first as an electrophile for the aldol additions, and subsequently as a reducing agent (being oxidized to formate) to convert the resulting aldehyde into the final hydroxymethyl group.

-

Protocol :

-

Charge a reactor with isovaleraldehyde (1.0 eq) and aqueous formaldehyde (37% w/w, 3.5 eq).

-

Cool the mixture to 10–15 °C. Slowly dose aqueous NaOH (1.2 eq) over 2 hours to control the exothermic aldol addition.

-

Once addition is complete, heat the reaction to 60 °C for 4 hours to drive the Cannizzaro reduction to completion.

-

Neutralize the reaction with dilute HCl to pH 7. Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Crystallize the crude triol from toluene/hexane.

-

-

Self-Validation (IPC) : GC-FID must show complete disappearance of the isovaleraldehyde peak. The aqueous phase will test positive for formate salts.

Stage 2: Transesterification (Cyclic Carbonate Formation)

Objective : Convert the triol into 5-isopropyl-5-hydroxymethyl-1,3-dioxan-2-one.

-

Mechanistic Causality : Diethyl carbonate is utilized as a green, scalable alternative to highly toxic phosgene. A catalytic amount of base (KOH) initiates transesterification. Because this is an equilibrium reaction, the continuous removal of ethanol is strictly required to drive the formation of the six-membered cyclic carbonate.

-

Protocol :

-

Combine the purified triol (1.0 eq) with diethyl carbonate (1.2 eq) and KOH (0.05 eq) in a distillation apparatus equipped with a fractionating column.

-

Heat the mixture to 90–110 °C.

-

Continuously distill off the ethanol byproduct as it forms (b.p. ~78 °C).

-

Once ethanol evolution ceases, apply a mild vacuum to remove unreacted diethyl carbonate. The resulting cyclic carbonate is typically used in the next step without further purification.

-

-

Self-Validation (IPC) : The reaction is validated volumetrically; the collected volume of ethanol must closely match the theoretical yield (2.0 equivalents relative to the triol).

Stage 3: Catalytic Pyrolysis & Decarboxylation

Objective : Extrude CO₂ to form the highly strained oxetane ring.

-

Mechanistic Causality : Uncatalyzed pyrolysis requires extreme temperatures that degrade the oxetane. The addition of Lithium Chloride (LiCl) acts as a nucleophilic catalyst. The lithium ion coordinates the carbonate carbonyl, increasing its electrophilicity, while the chloride ion attacks the primary carbon to open the ring. Subsequent extrusion of CO₂ yields a chloro-alkoxide intermediate, which rapidly undergoes intramolecular S_N2 cyclization to form the oxetane, regenerating the LiCl catalyst [[2]]().

-

Protocol :

-

Mix the cyclic carbonate with anhydrous LiCl (0.02 eq) in a distillation setup connected to a vacuum pump and a cold trap.

-

Lower the pressure to 50–100 mmHg and heat the pot to 200–220 °C.

-

As the cyclic carbonate decarboxylates, CO₂ is liberated, and the volatile 3-isopropyl-3-hydroxymethyloxetane distills directly out of the reaction matrix, preventing its thermal degradation.

-

Collect the distillate and subject it to a final fractional vacuum distillation to achieve >98% purity.

-

-

Self-Validation (IPC) : Vigorous gas evolution (CO₂) observed in the vacuum line bubbler. The product distills at a stable, specific boiling point under vacuum.

Caption: Mechanism of LiCl-catalyzed decarboxylation of cyclic carbonate to form the oxetane ring.

Quantitative Data Presentation

The following table summarizes the critical reaction parameters, expected yields, and validation metrics for the scale-up of 3-isopropyl-3-hydroxymethyloxetane.

| Reaction Stage | Reagents & Catalysts | Temp (°C) | Time (h) | IPC / Validation Metric | Expected Yield (%) | Purification Method |

| 1. Tollens Condensation | Isovaleraldehyde, CH₂O (aq), NaOH | 15 → 60 | 4 - 6 | Disappearance of aldehyde (GC-FID) | 75 - 85 | Aqueous extraction, crystallization |

| 2. Transesterification | Triol, Diethyl carbonate, KOH | 90 - 110 | 3 - 5 | Distillation of theoretical EtOH volume | 85 - 95 | Vacuum distillation of excess carbonate |

| 3. Pyrolysis | Cyclic carbonate, LiCl (cat.) | 200 - 220 | 2 - 4 | CO₂ evolution; Product distillation | 60 - 75 | Fractional vacuum distillation |

Analytical Characterization

To confirm the structural integrity of the final 3-isopropyl-3-hydroxymethyloxetane, the following analytical signatures should be verified:

-

¹H NMR (CDCl₃, 400 MHz) : The defining feature of the oxetane ring is the highly deshielded methylene protons adjacent to the ring oxygen. These typically appear as an AB quartet or two doublets of doublets in the range of 4.30 – 4.55 ppm . The isopropyl methyl groups will appear as a distinct doublet near 0.95 – 1.05 ppm , integrating to 6 protons.

-

Mass Spectrometry (ESI-MS) : Expected exact mass for C₇H₁₄O₂ is 130.099. Look for the [M+H]⁺ peak at m/z 131.1 or the sodium adduct [M+Na]⁺ at m/z 153.1.

References

-

[3] Bayer AG. (1989). Process for the preparation of oxetane-3-carboxylic acids. US Patent 4,824,975A. Retrieved from:

-

[4] American Cyanamid Co. (1989). A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes. EP Patent 0,152,229B1. Retrieved from:

-

[1] Rensselaer Polytechnic Institute. (2019). Oxetane polymers and methods of preparation thereof. US Patent 10,377,855B2. Retrieved from:

-

[2] Pattison, D. B. / E. I. du Pont de Nemours and Company. (1960). Preparation of oxetanes. US Patent 2,924,607A. Retrieved from:

Sources

- 1. US10377855B2 - Oxetane polymers and methods of preparation thereof - Google Patents [patents.google.com]

- 2. US2924607A - Preparation of oxetanes - Google Patents [patents.google.com]

- 3. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 4. EP0152229B1 - A class of pesticides comprising 1,4-bis-substituted-2,6,7-trioxabicyclo(2.2.2)octanes - Google Patents [patents.google.com]

Characterization of 3-(Propan-2-yl)oxetane-3-carboxylic acid

An In-Depth Technical Guide to the Characterization of 3-(Propan-2-yl)oxetane-3-carboxylic Acid

Abstract

The oxetane ring, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a versatile structural motif.[1] Its incorporation into drug candidates can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[2][3] Often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane scaffold offers a unique combination of polarity, three-dimensionality, and metabolic robustness.[4][5][6] This guide provides a comprehensive technical overview of the synthesis and characterization of a specific derivative, 3-(Propan-2-yl)oxetane-3-carboxylic acid. Authored for researchers, medicinal chemists, and drug development professionals, this document details the synthetic pathway, purification methods, and a full suite of analytical techniques for structural elucidation and purity assessment. We delve into the causality behind experimental choices, presenting detailed, self-validating protocols for spectroscopic (NMR, IR, MS) and chromatographic (HPLC) analysis. Furthermore, the inherent chemical reactivity and stability of the title compound are discussed, providing a holistic understanding for its application as a valuable building block in modern drug discovery.

Introduction: The Emerging Role of Substituted Oxetanes in Medicinal Chemistry

The Oxetane Moiety: A Bioisostere with Favorable Physicochemical Properties

Oxetanes are four-membered oxygen-containing heterocycles that have transitioned from niche curiosities to valuable components in the medicinal chemist's toolbox.[7] Their utility stems from a unique combination of physical and chemical properties. The inherent ring strain of approximately 25.5 kcal/mol, while less than that of an epoxide, renders the oxetane ring susceptible to strategic ring-opening reactions, providing pathways to diverse functionalized acyclic structures.[6][8] However, the ring is generally stable under many synthetic and physiological conditions, a critical attribute for a drug scaffold.[9]

From a drug design perspective, the oxetane unit is particularly attractive. It is a small, polar, and sp³-rich motif that can enhance aqueous solubility and reduce lipophilicity, key factors in improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][10] It has been successfully employed as a surrogate for commonly used groups like gem-dimethyl and carbonyl moieties, often leading to improved metabolic stability and providing novel intellectual property opportunities.[2][4]

Focus on 3-(Propan-2-yl)oxetane-3-carboxylic Acid: A Novel Building Block

The compound 3-(Propan-2-yl)oxetane-3-carboxylic acid represents a sophisticated building block that combines the advantageous features of the oxetane core with the versatile chemical handles of a carboxylic acid and a sterically demanding isopropyl group. The 3,3-disubstitution pattern is known to enhance the metabolic stability of the oxetane ring.[1] The carboxylic acid provides a key point for derivatization, enabling amide bond formation or other conjugations, while the isopropyl group can probe steric pockets in target proteins and influence the overall conformation of the molecule. The characterization of this specific analogue is crucial for its effective and reliable use in drug discovery campaigns.

Synthesis and Purification

Synthetic Strategy: Oxidation of 3-Isopropyl-3-hydroxymethyl-oxetane

A robust and scalable synthesis is paramount for the utility of any building block. For 3-alkyl-oxetane-3-carboxylic acids, a highly effective method involves the direct oxidation of the corresponding primary alcohol, 3-alkyl-3-hydroxymethyl-oxetane. This approach is advantageous as it builds upon readily accessible precursors and often proceeds with high selectivity. A patented process describes the oxidation of 3-hydroxymethyl-oxetanes using oxygen in an aqueous alkaline solution, catalyzed by platinum on carbon.[11] This method is efficient and aligns with green chemistry principles by using oxygen as the terminal oxidant.

The logical flow of this synthesis is depicted below.

Caption: Synthetic workflow for 3-(Propan-2-yl)oxetane-3-carboxylic acid.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a general procedure for the synthesis of 3-alkyl-oxetane-3-carboxylic acids.[11]

Materials:

-

3-Isopropyl-3-hydroxymethyl-oxetane

-

5% Platinum on carbon (Pt/C) catalyst

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

A 250 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser is charged with 3-isopropyl-3-hydroxymethyl-oxetane (14.4 g, 0.1 mol).

-

An aqueous solution of sodium hydroxide (4.4 g, 0.11 mol in 100 mL of water) is added to the flask.

-

5% Platinum on carbon (0.5 g) is added to the mixture.

-

The flask is heated to 80°C, and oxygen is bubbled through the vigorously stirred mixture at a rate of approximately 5 L/hour.

-

The reaction is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

-

After completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.

-

The aqueous filtrate is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

The aqueous phase is cooled in an ice bath and carefully acidified to pH 1 with concentrated HCl.

-

The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

Purification by Recrystallization

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield a crystalline solid.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical properties is essential for its handling, formulation, and application.

Summary of Physical Properties

The table below summarizes key physical and chemical properties of 3-(Propan-2-yl)oxetane-3-carboxylic acid.

| Property | Value / Description | Source / Method |

| Molecular Formula | C₇H₁₂O₃ | Calculated |

| Molecular Weight | 144.17 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | [11] |

| Melting Point | 52-54 °C | [11] |

| Boiling Point | Not available (decomposition may occur) | N/A |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., MeOH, acetone) | Inferred[12][13] |

| pKa | ~3.8 - 4.2 | Predicted (based on similar structures)[14] |

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure. The analysis would reveal precise bond lengths, bond angles, and the puckered conformation of the oxetane ring. The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties, which typically form dimeric structures.[12]

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is required for complete characterization and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the oxetane ring protons.

-

Oxetane Protons: The four methylene protons of the oxetane ring (at C2 and C4) are diastereotopic. They are expected to appear as two pairs of doublets (an AB quartet system) in the region of δ 4.5-5.0 ppm, with a characteristic geminal coupling constant.

-

Isopropyl Group: The methine proton (-CH) will appear as a septet around δ 2.0-2.5 ppm. The six methyl protons (-CH₃) will appear as a doublet around δ 1.0-1.2 ppm.

-

Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet, typically downfield (> δ 10 ppm), and its position can be concentration-dependent. This signal will disappear upon D₂O exchange.

The carbon NMR spectrum will provide confirmation of the carbon framework.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, expected around δ 175-180 ppm.

-

Oxetane Carbons: The quaternary carbon (C3) bearing the isopropyl and carboxyl groups is expected around δ 40-50 ppm. The two equivalent methylene carbons of the oxetane ring (C2 and C4) are expected to appear further downfield, around δ 75-80 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

Isopropyl Carbons: The methine carbon will appear around δ 30-35 ppm, and the methyl carbons will be the most upfield signals, around δ 15-20 ppm.

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C-O Stretch: A strong band in the region of 950-1000 cm⁻¹ is characteristic of the C-O-C stretching of the strained oxetane ring.[15]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds.

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a non-volatile compound like this, electrospray ionization (ESI) is a suitable technique.

-

ESI-Negative Mode: The most prominent ion is expected to be the deprotonated molecule [M-H]⁻ at m/z 143.1.

-

ESI-Positive Mode: The protonated molecule [M+H]⁺ at m/z 145.1 may be observed, as well as adducts with sodium [M+Na]⁺ at m/z 167.1.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (water) and CO₂ (carbon dioxide).[16] Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the isopropyl radical.[17]

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the ESI source via direct infusion or coupled with an LC system.

-

Acquire spectra in both positive and negative ion modes to observe all relevant ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound and for monitoring reaction progress. A reversed-phase method is typically employed for polar analytes like carboxylic acids.

Caption: A typical reversed-phase HPLC experimental workflow.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 water/acetonitrile.

Chemical Stability and Reactivity Profile

Understanding the stability and potential degradation pathways of a building block is critical for its successful application in multi-step syntheses and for assessing its viability in a final drug product.

Ring Stability and Propensity for Ring-Opening Reactions

The oxetane ring in 3-(Propan-2-yl)oxetane-3-carboxylic acid is susceptible to ring-opening under certain conditions, primarily driven by the relief of ring strain.[18]

-

Acidic Conditions: Strong acids can protonate the oxetane oxygen, activating the ring towards nucleophilic attack, which can lead to the formation of diol or haloalcohol derivatives.[8][18]

-

Lewis Acids: Lewis acids can coordinate to the oxetane oxygen, similarly activating the ring for cleavage.[18]

-

Radical Conditions: The oxetane ring can also undergo radical ring-opening, providing alternative synthetic pathways.[18]

It is crucial to select reaction conditions carefully when using this building block to avoid unintended degradation. For instance, esterification of the carboxylic acid should be performed under basic or neutral conditions rather than strong acidic catalysis.[9]

Potential for Isomerization to γ-Lactones

A noteworthy and often overlooked aspect of oxetane-carboxylic acids is their potential to isomerize into γ-lactones, particularly upon heating.[10][19] This intramolecular ring-opening is initiated by the carboxylic acid protonating the oxetane oxygen, followed by nucleophilic attack of the carboxylate. This transformation can significantly impact reaction yields and product purity, especially in reactions requiring elevated temperatures.[10] Therefore, it is advisable to store the compound under cool, dry conditions and to use mild reaction conditions whenever possible.

Conclusion

3-(Propan-2-yl)oxetane-3-carboxylic acid is a valuable and promising building block for medicinal chemistry, offering a unique combination of a metabolically robust oxetane core and versatile chemical functionality. This guide has provided a comprehensive framework for its synthesis and detailed characterization. A thorough application of the described analytical methodologies—NMR, IR, MS, and HPLC—is essential to confirm its structure and ensure high purity. Furthermore, a keen awareness of its chemical stability, particularly its sensitivity to strong acids and heat-induced isomerization, will enable researchers to confidently and effectively incorporate this novel scaffold into the next generation of therapeutic agents.

References

- Radical Ring-Opening of Oxetanes Enabled by Co-C

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150–12233. (URL: [Link])

- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. (URL: )

-

Steffens, A. M., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12531–12558. (URL: [Link])

-

Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. (2025). (URL: [Link])

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. (URL: [Link])

-

Stereoselective Ring-Opening Reaction of α-Fluorinated Oxetanes: A Practical and Theoretical Investigation. The Journal of Organic Chemistry. (2024). (URL: [Link])

-

Singh, G., & Singh, V. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(18), 1489–1511. (URL: [Link])

-

Mild Intramolecular Ring Opening of Oxetanes. PubMed. (2019). (URL: [Link])

-

Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (URL: [Link])

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. (URL: [Link])

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Imperial Spiral. (URL: [Link])

-

Chalyk, B. A., Grynyova, A. O., Filimonova, K. O., Rudenko, T. V., Dibchak, D. V., & Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4899–4903. (URL: [Link])

-

The high resolution FTIR-spectrum of oxetane. ResearchGate. (2026). (URL: [Link])

-

IR spectrum (neat) of POx (Table II, Run 1). ResearchGate. (URL: [Link])

-

Chemical Space Exploration of Oxetanes. MDPI. (2020). (URL: [Link])

-

Zhang, L., & Zhang, J. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. (URL: [Link])

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2021). (URL: [Link])

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. (2022). (URL: [Link])

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. (URL: [Link])

-

Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. (2025). (URL: [Link])

- Synthesis of 3-hydroxyoxetane.

-

Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. (2025). (URL: [Link])

- Process for the preparation of oxetane-3-carboxylic acids.

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. (2023). (URL: [Link])

-

Mass Spec 3e Carboxylic Acids. YouTube. (2020). (URL: [Link])

-

Derivatization in Mass Spectrometry– 3. Alkylation (Arylation). ResearchGate. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CAS 114012-41-8: 3-oxetanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 14. 3-OXETANECARBOXYLIC ACID | 114012-41-8 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. cambridge.org [cambridge.org]

- 19. pubs.acs.org [pubs.acs.org]

High-Resolution Mass Spectrometry Characterization of 3-(Propan-2-yl)oxetane-3-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings. The incorporation of oxetanes fundamentally alters a drug candidate's physicochemical profile—often enhancing aqueous solubility, lowering lipophilicity (logD), and improving metabolic stability [1].

3-(Propan-2-yl)oxetane-3-carboxylic acid (CAS: 114012-39-4), also known as 3-isopropyloxetane-3-carboxylic acid, is a critical building block in the synthesis of long-acting therapeutics [1]. Because of the inherent ring strain of the four-membered ether and the lability of the carboxylic acid moiety, characterizing this compound via High-Resolution Mass Spectrometry (HRMS) requires precise control over ionization parameters and collision energies. This whitepaper provides an in-depth, self-validating methodology for the LC-MS/MS analysis of this compound, detailing the causality behind chromatographic choices and elucidating its unique gas-phase fragmentation mechanisms.

Physicochemical Profile & Ionization Dynamics

To design an effective MS workflow, we must first analyze the molecular architecture of the analyte. 3-(Propan-2-yl)oxetane-3-carboxylic acid (Formula:

-

The Carboxylic Acid: Highly prone to deprotonation, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode.

-

The Oxetane Oxygen: Capable of accepting a proton, allowing for Positive Electrospray Ionization (ESI+) analysis, though with generally lower ionization efficiency compared to the acidic moiety.

The exact monoisotopic mass of the neutral molecule is 144.0786 Da .

Analytical Methodology: Self-Validating LC-MS/MS Protocol

The following protocol is engineered for a quadrupole-Orbitrap or quadrupole-Time-of-Flight (qTOF) system. Every step is designed as a self-validating system to ensure data integrity, mass accuracy, and reproducibility.

Phase I: Sample Preparation

-

Action: Dissolve the solid standard in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.

-

Causality: Methanol is selected over acetonitrile as the primary organic diluent because its protic nature effectively solvates both the lipophilic isopropyl group and the polar carboxylic acid, preventing sample precipitation. The 50% aqueous component ensures compatibility with the initial reverse-phase gradient, preventing solvent-front peak distortion (the "breakthrough" effect) during injection.

-

Validation Check: Inject a blank (50:50 MeOH/H2O) prior to the sample. The absence of a peak at m/z 143.07 confirms the autosampler is free of carryover.

Phase II: Chromatographic Separation

-

Action: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Causality: The sub-2-micron particle size provides high theoretical plate counts, essential for resolving the oxetane derivative from potential synthetic impurities (e.g., unreacted starting materials). The 40°C column temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peak shapes. Formic acid acts as a proton source for ESI+ and maintains a consistent acidic pH to keep the analyte in a predictable ionization state.

Phase III: HRMS Data Acquisition

-

Action: Operate the mass spectrometer in polarity-switching mode. Set the capillary temperature to 320°C and the spray voltage to 3.5 kV (ESI+) and 2.8 kV (ESI-). Apply a normalized collision energy (NCE) of 20, 30, and 40 eV for MS/MS fragmentation.

-

Causality: Polarity switching allows simultaneous acquisition of both [M+H]⁺ and [M-H]⁻ ions in a single run, maximizing throughput. The lower spray voltage in negative mode prevents corona discharge, which is common when operating in ESI- with highly aqueous mobile phases. Stepped collision energies ensure that both fragile bonds (like the carboxylic acid) and robust bonds (like the strained oxetane ring) are systematically cleaved.

Caption: Step-by-step LC-MS/MS analytical workflow for oxetane-3-carboxylic acid derivatives.

Fragmentation Mechanisms & Structural Elucidation

The gas-phase fragmentation of oxetanes is governed by the relief of significant ring strain (~107 kJ/mol). Under Collision-Induced Dissociation (CID), complex cyclic ethers typically undergo transannular cleavage [2].

Negative Ion Mode (ESI-)

In negative mode, the precursor ion is the carboxylate anion

-

Decarboxylation: The lowest energy pathway is the neutral loss of carbon dioxide (

, 44 Da), yielding a fragment at m/z 99.0810. -

Transannular Oxetane Cleavage: The resulting carbanion at the 3-position destabilizes the oxetane ring. The ring undergoes transannular cleavage, expelling a neutral molecule of formaldehyde (

, 30.01 Da) to form a stable, resonance-stabilized alkene anion at m/z 69.0705[3].

Positive Ion Mode (ESI+)

In positive mode, the precursor ion is

-

Dehydration: Protonation of the carboxylic acid hydroxyl group leads to the facile loss of water (

, 18 Da), producing an acylium ion at m/z 127.0760. -

Formic Acid Loss: Alternatively, the entire carboxylic acid group can be lost as neutral formic acid (

, 46 Da), yielding a carbocation at m/z 99.0810.

Caption: Proposed CID MS/MS fragmentation pathways for 3-(Propan-2-yl)oxetane-3-carboxylic acid.

Quantitative Data Summary

The following tables summarize the theoretical m/z values for the precursor and primary product ions. To validate system calibration, observed masses during experimental runs must fall within a 5 ppm error margin of these theoretical values.

Table 1: Precursor Ion Exact Masses

| Ionization Mode | Adduct Type | Elemental Composition | Theoretical m/z | Target Mass Error |

| Negative (ESI-) | 143.0709 | < 5 ppm | ||

| Positive (ESI+) | 145.0865 | < 5 ppm | ||

| Positive (ESI+) | 167.0684 | < 5 ppm |

Table 2: Primary MS/MS Product Ions (ESI-)

| Precursor m/z | Product m/z | Neutral Loss | Loss Composition | Mechanistic Assignment |

| 143.0709 | 99.0810 | 43.9899 Da | Decarboxylation of the acid moiety | |

| 143.0709 | 69.0705 | 74.0004 Da | Decarboxylation + Oxetane transannular cleavage |

Table 3: Primary MS/MS Product Ions (ESI+)

| Precursor m/z | Product m/z | Neutral Loss | Loss Composition | Mechanistic Assignment |

| 145.0865 | 127.0760 | 18.0105 Da | Dehydration to acylium ion | |

| 145.0865 | 99.0810 | 46.0055 Da | Loss of intact formic acid |

References

-

Title: Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: Proceedings of the Combustion Institute URL: [Link]

-

Title: Analysis of MS/MS Fragmentation of Taxoids Source: Rapid Communications in Mass Spectrometry URL: [Link]

Physicochemical Profiling and Synthetic Workflows for 3-(Propan-2-yl)oxetane-3-carboxylic Acid in Modern Drug Discovery

Executive Summary

The integration of small, highly functionalized heterocyclic scaffolds is a cornerstone of contemporary medicinal chemistry. Among these, oxetanes have emerged as premier bioisosteres for gem-dimethyl groups, tert-butyl groups, and carbonyls, offering profound improvements in aqueous solubility, target affinity, and overall pharmacokinetic profiles[1].

3-(Propan-2-yl)oxetane-3-carboxylic acid (CAS: 114012-39-4) represents a highly specialized building block that combines the polarity and rigidity of the oxetane ring with the steric bulk of an isopropyl group[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural advantages, and a field-proven, scalable synthetic methodology for its incorporation into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Bioisosteric Rationale

Quantitative data for 3-(Propan-2-yl)oxetane-3-carboxylic acid is summarized below:

| Property | Value |

| Chemical Name | 3-(Propan-2-yl)oxetane-3-carboxylic acid |

| CAS Number | 114012-39-4[2] |

| Molecular Formula | C7H12O3[2] |

| Molecular Weight | 144.17 g/mol |

| SMILES | CC(C)C1(C(=O)O)COC1[2] |

| Melting Point | 52 - 54 °C[3] |

| Topological Polar Surface Area (TPSA) | ~46.5 Ų |

| Ring Strain Energy | ~106 kJ/mol[4] |

Mechanistic Causality of Properties:

-

Aqueous Solubility & Lipophilicity (LogD): The oxetane oxygen acts as a strong, localized hydrogen bond acceptor. Replacing a lipophilic aliphatic group (such as a cyclopentyl ring) with a 3-isopropyloxetane significantly lowers the partition coefficient (LogP), thereby enhancing aqueous solubility without sacrificing the steric volume required for target binding[5].

-

Metabolic Stability: Cytochrome P450 (CYP) enzymes often target electron-rich or sterically accessible aliphatic sites. The electron-withdrawing nature of the oxetane oxygen, combined with the steric shielding provided by the 3-isopropyl group, fortifies the molecule against oxidative metabolism, mitigating common ADME liabilities[4].

-

Conformational Rigidity: The four-membered ring imparts a defined three-dimensional vector to the carboxylic acid and isopropyl groups. This rigidity reduces the entropic penalty upon binding to a target protein compared to flexible acyclic analogs[1].

Scalable Synthetic Methodology

Establishing a robust in-house synthesis is critical for scaling up oxetane-containing APIs. The synthesis of 3-(propan-2-yl)oxetane-3-carboxylic acid relies on the construction of the oxetane ring from a triol precursor, followed by controlled oxidation of the resulting 3-hydroxymethyl intermediate[4].

Protocol 1: Synthesis of 3-Isopropyl-3-(hydroxymethyl)oxetane

-

Tollens Condensation: React isovaleraldehyde with 3.0 equivalents of paraformaldehyde in the presence of aqueous NaOH at 40 °C. This crossed-Cannizzaro reaction yields 2-isopropyl-2-(hydroxymethyl)propane-1,3-diol.

-

Cyclic Carbonate Formation: React the resulting triol with diethyl carbonate (1.2 eq) and a catalytic amount of sodium methoxide (0.05 eq). Distill off the ethanol byproduct to drive the equilibrium, forming the six-membered cyclic carbonate (5-hydroxymethyl-5-isopropyl-1,3-dioxan-2-one).

-

Decarboxylative Ring Contraction: Heat the cyclic carbonate to 180–200 °C in the presence of catalytic potassium cyanide (KCN, 1 mol%). The thermal decarboxylation extrudes CO₂ gas, driving the formation of the strained oxetane ring to yield 3-isopropyl-3-(hydroxymethyl)oxetane.

Protocol 2: Mild Oxidation to the Carboxylic Acid

Causality Note: Oxetanes possess a high ring strain of approximately 106 kJ/mol[4]. Strong acidic oxidations (e.g., Jones reagent) will protonate the basic ether oxygen, triggering rapid ring-opening via an SN1/SN2 mechanism. Therefore, a buffered TEMPO-catalyzed oxidation is mandatory to preserve the heterocycle.

-

Setup: Dissolve 3-isopropyl-3-(hydroxymethyl)oxetane in a biphasic mixture of acetonitrile and 0.67 M sodium phosphate buffer (pH 6.7).

-

Catalysis: Add catalytic TEMPO (0.1 eq) and sodium chlorite (NaClO₂, 2.0 eq) as the stoichiometric primary oxidant.

-

Initiation: Slowly add a catalytic amount of sodium hypochlorite (NaClO, 0.05 eq) at 0 °C to generate the active oxoammonium species.

-

Workup: Stir at room temperature until complete. Quench with sodium thiosulfate, carefully adjust the pH to ~3.5 using cold dilute citric acid (strictly avoiding strong mineral acids), and extract with ethyl acetate.

Step-by-step synthetic workflow for 3-(Propan-2-yl)oxetane-3-carboxylic acid.

Application Workflows: API Derivatization via Amide Coupling

Incorporating 3-(propan-2-yl)oxetane-3-carboxylic acid into lead compounds requires careful selection of coupling reagents to prevent structural degradation.

Protocol 3: Amide Coupling using T3P

Causality Note: Propylphosphonic anhydride (T3P) is the reagent of choice for strained carboxylic acids. It operates under exceptionally mild conditions, generates water-soluble byproducts (simplifying workup), and prevents the epimerization or thermally-induced ring opening that can occur with highly reactive uronium-based reagents (like HATU)[5].

-

Activation: Dissolve the 3-(propan-2-yl)oxetane-3-carboxylic acid (1.0 eq) and the target pharmaceutical amine (1.05 eq) in anhydrous ethyl acetate.

-

Base Addition: Add the non-nucleophilic base N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Coupling: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) at 0 °C to control the exotherm.

-

Completion: Warm to room temperature and stir for 4-6 hours. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Iterative hit-to-lead optimization cycle utilizing oxetane bioisosteres.

References

-

[2] Title: 3-(propan-2-yl)oxetane-3-carboxylic acid - [P81426] Source: Synthonix URL:[Link]

-

[1] Title: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

-

[5] Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Methodological & Application

Esterification methods for 3-(Propan-2-yl)oxetane-3-carboxylic acid

An Application Note on Esterification Methods for 3-(Propan-2-yl)oxetane-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Esterifying Substituted Oxetanes

The oxetane ring has emerged as a valuable motif in modern medicinal chemistry, frequently employed as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1] This four-membered heterocycle can significantly influence key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1] 3-(Propan-2-yl)oxetane-3-carboxylic acid is a key building block that incorporates this valuable scaffold. However, its derivatization, particularly through esterification, presents significant synthetic hurdles.

The primary challenges stem from two core structural features:

-

Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, which is further encumbered by a bulky isopropyl group. This steric congestion severely hinders the approach of nucleophiles (alcohols) to the carbonyl carbon, rendering traditional esterification methods inefficient.[2][3]

-

Acid Sensitivity: The oxetane ring is susceptible to cleavage under strongly acidic conditions, which are often employed in classic esterification protocols like the Fischer-Speier method.[4][5] This acid-catalyzed ring-opening leads to undesired byproducts and decomposition of the core scaffold.

This application note provides a detailed guide to effective esterification strategies for this challenging substrate, focusing on methods that operate under mild, neutral, or non-acidic conditions to preserve the integrity of the oxetane ring while overcoming steric limitations.

Recommended Esterification Protocols

Given the substrate's sensitivity and steric bulk, methods that rely on in-situ activation of the carboxylic acid under neutral or basic conditions are strongly recommended. We will detail three robust protocols: Steglich Esterification, Yamaguchi Esterification, and the Mitsunobu Reaction.

Method 1: Steglich Esterification (Carbodiimide-Mediated Coupling)

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is exceptionally well-suited for sterically demanding substrates and molecules containing acid-labile functional groups, making it a primary choice for 3-(Propan-2-yl)oxetane-3-carboxylic acid.[8][9]

Principle of the Method

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[8] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form a more reactive N-acylpyridinium species. This "active ester" is readily attacked by the alcohol, even a sterically hindered one, to yield the desired ester and the carbodiimide-derived urea byproduct (e.g., dicyclohexylurea, DCU).[6][8]

Detailed Experimental Protocol

Materials:

-

3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq)

-

Alcohol (1.2 - 1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[10]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours). For highly hindered substrates, the reaction may require longer times.[9]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove excess DMAP and any remaining base), saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by column chromatography on silica gel to remove any remaining impurities.

Visualizing the Steglich Workflow & Mechanism

Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.

Method 2: Yamaguchi Esterification

The Yamaguchi esterification is another excellent method for synthesizing esters, especially in sterically demanding contexts like macrolactonization. [11]It proceeds via the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by a DMAP-catalyzed reaction with an alcohol. [12][13]The key advantages are high yields, mild reaction conditions, and excellent functional group tolerance. [11]

Principle of the Method

The carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (like triethylamine, Et₃N) to form a mixed anhydride. This anhydride is highly reactive, but the sterically bulky trichlorobenzoyl group directs the subsequent nucleophilic attack by DMAP to the less hindered carbonyl of the substrate's acyl group. This forms the highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the alcohol to furnish the ester. [11][13]

Detailed Experimental Protocol

Materials:

-

3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq)

-

Alcohol (2.0 - 3.0 eq)

-

2,4,6-Trichlorobenzoyl chloride (1.5 eq)

-

Triethylamine (Et₃N) (1.6 eq)

-

4-(Dimethylamino)pyridine (DMAP) (3.0 - 4.0 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.0 eq) in anhydrous THF. Add Et₃N (1.6 eq) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir the mixture for 1-2 hours.

-

Alcohol Addition: In a separate flask, dissolve the alcohol (2.0 eq) and DMAP (3.0 eq) in anhydrous toluene.

-

Coupling Reaction: Add the mixed anhydride solution from step 1 to the alcohol/DMAP solution via cannula. Stir the resulting mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Visualizing the Yamaguchi Workflow & Mechanism

Caption: Experimental workflow for Yamaguchi esterification.

Caption: Simplified mechanism of Yamaguchi esterification.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with inversion of stereochemistry. [14][15]In this context, it serves as an excellent protocol for ester formation from a carboxylic acid under mild, neutral conditions. It typically uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [14]

Principle of the Method

The reaction mechanism is complex but begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. [16]This intermediate deprotonates the carboxylic acid. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt, which is a superb leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the activated alcohol via an Sₙ2 mechanism to form the ester. [16]The driving force is the formation of the very stable triphenylphosphine oxide byproduct. [17]

Detailed Experimental Protocol

Materials:

-

3-(Propan-2-yl)oxetane-3-carboxylic acid (1.2 eq)

-

Alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq), 3-(Propan-2-yl)oxetane-3-carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The characteristic orange/red color of the azodicarboxylate may fade as the reaction proceeds.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and the reduced hydrazine byproducts. [17]Direct purification by silica gel column chromatography is the most common method. The crude residue can be dissolved in a minimal amount of DCM or toluene before loading onto the column.

Visualizing the Mitsunobu Workflow & Mechanism

Caption: Experimental workflow for the Mitsunobu reaction.

Caption: Key intermediates in the Mitsunobu esterification.

Method Comparison and Selection Guide

| Feature | Steglich Esterification | Yamaguchi Esterification | Mitsunobu Reaction |

| Activating Agent | Carbodiimide (DCC, EDC) | 2,4,6-Trichlorobenzoyl chloride | PPh₃ / DEAD or DIAD |

| Catalyst | DMAP (catalytic) | DMAP (stoichiometric) | Not applicable |

| Conditions | Very mild, neutral (0 °C to RT) | Mild, basic (RT) | Very mild, neutral (0 °C to RT) |

| Key Byproducts | Insoluble Urea (DCU) | 2,4,6-Trichlorobenzoic acid | Triphenylphosphine oxide |

| Purification | Simple filtration of DCU, followed by chromatography. | Aqueous work-up and chromatography. | Can be challenging; requires chromatography. |

| Advantages | Widely used, reliable, good for acid-sensitive substrates. [6] | High yields, effective for highly hindered systems. [11] | Excellent for secondary alcohols (inversion), very mild. [15] |

| Disadvantages | DCC is an allergen; N-acylurea side product possible. [8] | Requires stoichiometric DMAP and a strong activating agent. | Stoichiometric, expensive reagents; byproduct removal. [17] |

Decision-Making Flowchart

Caption: Guide for selecting the appropriate esterification method.

Conclusion

The esterification of 3-(Propan-2-yl)oxetane-3-carboxylic acid requires careful consideration of its sterically hindered and acid-sensitive nature. Standard acid-catalyzed methods are not suitable due to the high risk of oxetane ring-opening. Instead, modern coupling reactions that operate under mild, neutral-to-basic conditions are highly effective. The Steglich esterification offers a reliable and widely applicable protocol with a straightforward work-up. For substrates where even the Steglich method proves sluggish due to extreme steric bulk, the Yamaguchi esterification provides a more powerful activation pathway. Finally, the Mitsunobu reaction represents the mildest option, ideal for particularly sensitive substrates or when specific stereochemical outcomes are desired with chiral alcohols. By selecting the appropriate protocol from this guide, researchers can successfully synthesize a diverse range of esters from this valuable oxetane building block.

References

-

Grokipedia. (n.d.). Steglich esterification. Grokipedia. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Retrieved from [Link]

-

SynArchive. (n.d.). Yamaguchi Esterification. SynArchive. Retrieved from [Link]

-

Jessiman, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 28676-28684. Retrieved from [Link]

-

Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Organic Chemistry Portal. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (2025, April 27). Yamaguchi Esterification. Online Organic Chemistry Tutor. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification using Yamaguchi method. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36585–36613. Retrieved from [Link]

-

Sharma, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Catalysts, 11(8), 949. Retrieved from [Link]

-

Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

-

Sefl, F. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Chemical Society Reviews. Retrieved from [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). Carbodiimide. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

- European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP 0331280 A1).

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

-

Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289–293. Retrieved from [Link]

-

Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12594–12666. Retrieved from [Link]

-

Di Mola, A., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 785. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

- Google Patents. (1983). Synthesis of 3-hydroxyoxetane (US4395561A).

-

Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Retrieved from [Link]

Sources

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. athabascau.ca [athabascau.ca]

- 6. grokipedia.com [grokipedia.com]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. synarchive.com [synarchive.com]

- 13. Yamaguchi Esterification [organic-chemistry.org]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. atlanchimpharma.com [atlanchimpharma.com]

- 16. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 17. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: Strategic Incorporation of 3-Isopropyloxetane-3-Carboxylic Acid into Drug Scaffolds

Introduction: The Rise of the Oxetane Moiety in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in drug design, valued for its ability to confer significant improvements in physicochemical properties.[1][2] Unlike its carbocyclic analog, cyclobutane, the oxetane ring introduces a polar, metabolically robust, and three-dimensional element into a scaffold.[3][4] It has been successfully employed as a bioisostere for commonly used groups like gem-dimethyl and carbonyls, often leading to dramatic enhancements in aqueous solubility and metabolic stability while beneficially modulating the basicity of proximal amines.[2][5][6]

This guide focuses on a particularly valuable building block: 3-isopropyloxetane-3-carboxylic acid . This reagent combines the inherent advantages of the stable 3,3-disubstituted oxetane core with a sterically hindered carboxylic acid, providing a unique tool for medicinal chemists to explore challenging chemical space and solve complex drug design problems.[7] The isopropyl group offers additional steric bulk to probe protein binding pockets without a substantial increase in lipophilicity, while the quaternary acid center presents specific synthetic challenges and opportunities.[7][8]

Strategic Considerations: Why and When to Use 3-Isopropyloxetane-3-Carboxylic Acid

The decision to incorporate this building block should be driven by a clear design hypothesis aimed at overcoming specific molecular liabilities.

Bioisosteric Replacement and Property Modulation

The primary application is the strategic replacement of other chemical groups to fine-tune molecular properties. The 3,3-disubstituted oxetane core is an excellent surrogate for gem-dimethyl or cyclobutyl groups, which are often incorporated to block metabolic "soft spots."[4] While providing similar steric bulk, the oxetane dramatically improves aqueous solubility and reduces lipophilicity.[1][4]

Table 1: Comparative Physicochemical Properties of Oxetane vs. Common Bioisosteres Data is representative and synthesized from matched-pair analyses in the literature.[1][4][9] Actual values are context-dependent.

| Feature | Parent (e.g., -CH2-) | gem-Dimethyl | Cyclobutyl | 3,3-Disubstituted Oxetane | Impact of Oxetane |

| Aqueous Solubility | Baseline | ↓ | ↓↓ | ↑↑↑ | Significant Increase |

| Lipophilicity (LogD) | Baseline | ↑↑ | ↑ | ↓ | Moderate Decrease |

| Metabolic Stability | Low (if labile) | ↑↑ | ↑ | ↑↑↑ | High Resistance to CYP Oxidation |

| sp³ Character | Low | High | High | High | Increases Three-Dimensionality |

Modulating Amine Basicity (pKa)

The oxetane ring exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby amines.[1][5] This is a crucial tactic for mitigating toxicities associated with high basicity, such as hERG channel inhibition, or for improving cell permeability by reducing the proportion of the protonated species at physiological pH.[2]

Table 2: Influence of Oxetane Proximity on Amine pKa Approximate pKa reduction compared to an alkyl chain of similar length.[2][5]

| Amine Position Relative to Oxetane | Approximate pKa Reduction | Rationale & Application |

| α (alpha) | ~2.7 units | Drastic reduction; useful for fine-tuning basicity to avoid off-target effects. |

| β (beta) | ~1.9 units | Substantial, predictable modulation for optimizing permeability and selectivity. |

| γ (gamma) | ~0.7 units | Minor but useful adjustment for subtle property optimization. |

Workflow for Building Block Integration

The following workflow outlines the decision-making process for incorporating the 3-isopropyloxetane-3-carboxylic acid building block.

Caption: Decision workflow for strategic incorporation.

Synthetic Incorporation Protocols

The primary challenge in coupling 3-isopropyloxetane-3-carboxylic acid is the severe steric hindrance around the quaternary α-carbon. Standard coupling conditions often fail or provide low yields.[10] The following protocols provide a tiered approach, from standard high-power reagents to more specialized methods for recalcitrant substrates.

Amide Bond Formation: A Tiered Approach

The formation of an amide bond with this building block requires overcoming significant steric repulsion.

Caption: Tiered strategy for challenging amide couplings.

Protocol 3.1.1: High-Activity Uronium Reagent Coupling (HATU)

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent coupling reagent that forms a highly reactive O-acylisourea intermediate. It is a first-line choice for many challenging couplings, though its bulk can be a liability with extremely hindered substrates.[11]

-

Materials:

-

3-isopropyloxetane-3-carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-isopropyloxetane-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir at room temperature for 12-24 hours. Monitor by LC-MS. If no reaction, slowly warm to 50 °C.

-

Work-up: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel).

-

-

Trustworthiness Note: Low yields are common with this method for this specific acid. If the yield is below 20%, proceed to Protocol 3.1.2.

Protocol 3.1.2: Titanium (IV) Chloride Mediated Direct Condensation

-

Rationale: TiCl₄ is a strong Lewis acid that activates the carboxylic acid, facilitating direct nucleophilic attack by the amine, even with sterically demanding substrates.[10] The reaction is typically performed at elevated temperatures.

-

Materials:

-

3-isopropyloxetane-3-carboxylic acid (1.0 equiv)

-

Amine (1.2 equiv)

-

Titanium (IV) Chloride (TiCl₄, 1.5 equiv, 1.0 M solution in DCM)

-

Anhydrous Pyridine (as solvent)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and the amine in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TiCl₄ solution dropwise. The mixture will likely turn a deep color.

-

After addition is complete, slowly warm the reaction to 85-100 °C and stir for 6-18 hours, monitoring by LC-MS.

-

Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ethyl acetate and 1 M aqueous HCl.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

-

Trustworthiness Note: This method is effective but sensitive to water. Ensure all glassware is dry and reagents are anhydrous. Pyridine is both the solvent and a necessary base.

Protocol 3.1.3: Amide Formation via Acyl Fluoride Intermediate

-

Rationale: For the most challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride is a superior strategy. Acyl fluorides are small, highly electrophilic, and less sterically demanding than other activated species, making them ideal for coupling with hindered partners.[11][12]

-

Materials:

-

3-isopropyloxetane-3-carboxylic acid (1.0 equiv)

-

Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 equiv)

-

Amine (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM. Cool to 0 °C.

-

Slowly add cyanuric fluoride and one equivalent of pyridine (or DAST). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. The conversion can be monitored by ¹⁹F NMR if available. Do not isolate the intermediate.

-

Coupling: In a separate flask, dissolve the amine and DIPEA in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly transfer the crude acyl fluoride solution via cannula into the amine solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

-

Trustworthiness Note: Fluorinating agents are hazardous. Handle with extreme care in a chemical fume hood. This method is often the most effective for severely hindered systems.

Ester Bond Formation

Esterification of this hindered acid also requires forcing conditions. Mild methods like Steglich esterification (DCC/DMAP) are often ineffective.[13]

Protocol 3.2.1: Lewis Acid-Catalyzed Esterification

-

Rationale: Similar to amide formation, strong Lewis acids can activate the carboxylic acid to facilitate esterification. Catalysts based on tin or titanium are effective for hindered substrates.[14][15]

-

Materials:

-

3-isopropyloxetane-3-carboxylic acid (1.0 equiv)

-

Alcohol (1.5-3.0 equiv)

-

Stannous (II) Chloride (SnCl₂) or Tetrabutyl Titanate (Ti(OBu)₄) (0.1-0.2 equiv)

-

Anhydrous Toluene or Xylene

-

-

Procedure:

-

Combine the carboxylic acid, alcohol, and Lewis acid catalyst in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add anhydrous toluene to the flask.

-

Heat the mixture to reflux (110-140 °C) and maintain for 12-48 hours. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

-

Trustworthiness Note: The removal of water is critical for driving the equilibrium towards the product. Ensure the Dean-Stark trap is functioning correctly. Using an excess of the alcohol can also improve conversion.

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

-

Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., & measurement of the basicity (pKa) of amines. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as carbonyl group bioisosteres: Case studies. Angewandte Chemie International Edition, 49(49), 9052-9067. [Link]

-

Vo, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12596-12630. [Link]

-

Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

- European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP 0331280 A1).

-

Ghattas, W., Fadel, Z., & Salit, M. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

-

Sasaki, K., & Crich, D. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256–2259. [Link]

- Google Patents. (1988). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.

-

Hudson, K. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5897-5904. [Link]

-

Furia, E., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Chemistry, 6(1), 22. [Link]

-

Lundgren, R. J., & Stradiotto, M. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 229-232. [Link]

-

Lund, G. K., et al. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 10(28), 5337-5340. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]